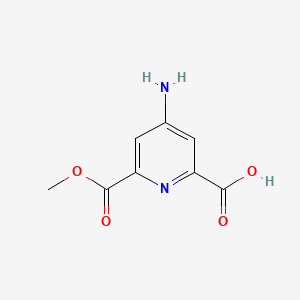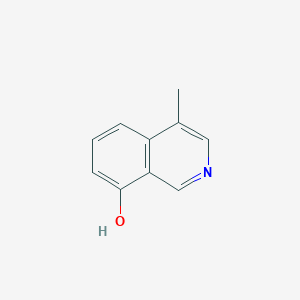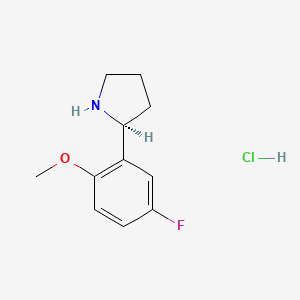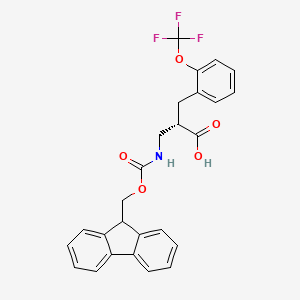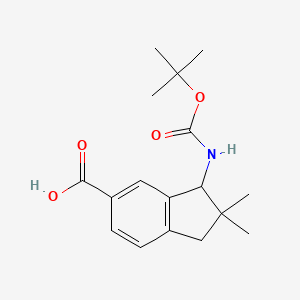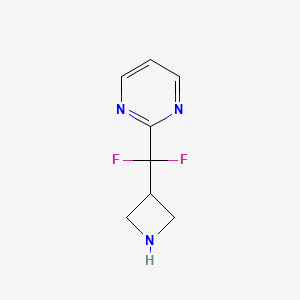
2-(Azetidin-3-yldifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yldifluoromethyl)pyrimidine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyrimidine ring substituted with an azetidine moiety and a difluoromethyl group, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yldifluoromethyl)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the azetidine and difluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4-dichloropyrimidine with azetidine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-3-yldifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yldifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the azetidine moiety may contribute to its overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound shares a similar pyrimidine core but differs in the substituent groups, leading to different chemical and biological properties.
3-Pyrrole-substituted 2-azetidinones: These compounds contain an azetidine ring but differ in the nature of the substituents and their overall structure.
Uniqueness
2-(Azetidin-3-yldifluoromethyl)pyrimidine is unique due to the presence of both the azetidine and difluoromethyl groups, which impart distinct chemical properties and potential biological activities. This combination of structural features sets it apart from other similar compounds and makes it a valuable target for further research and development .
Eigenschaften
Molekularformel |
C8H9F2N3 |
|---|---|
Molekulargewicht |
185.17 g/mol |
IUPAC-Name |
2-[azetidin-3-yl(difluoro)methyl]pyrimidine |
InChI |
InChI=1S/C8H9F2N3/c9-8(10,6-4-11-5-6)7-12-2-1-3-13-7/h1-3,6,11H,4-5H2 |
InChI-Schlüssel |
SBPYZISGOARJLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C(C2=NC=CC=N2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12957690.png)
